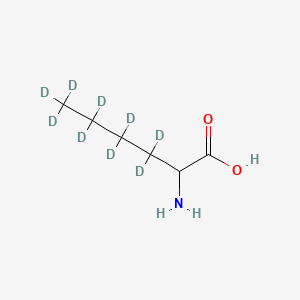
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid, also known as DL-Norleucine, is a deuterated amino acid derivative. This compound is characterized by the presence of nine deuterium atoms, which are isotopes of hydrogen. The deuteration of the molecule makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid typically involves the incorporation of deuterium atoms into the amino acid structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium. This process can be facilitated using deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar hydrogen-deuterium exchange techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and enzyme kinetics. The compound’s unique isotopic composition allows for precise tracking and analysis in various experimental setups.
Comparison with Similar Compounds
Similar Compounds
DL-2-Aminohexanoic Acid: The non-deuterated version of the compound.
L-Norleucine: The L-isomer of the amino acid, which has different stereochemistry.
DL-2-Aminocaproic Acid: Another amino acid with a similar structure but without deuterium atoms.
Uniqueness
DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2 |
InChI Key |
LRQKBLKVPFOOQJ-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


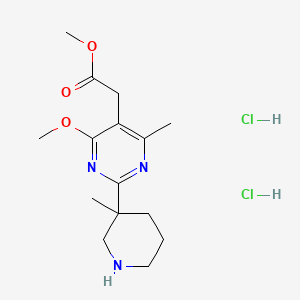

![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)

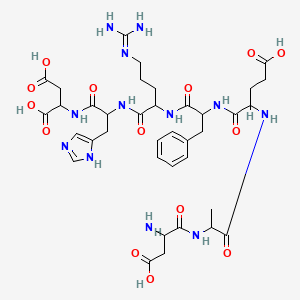
![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
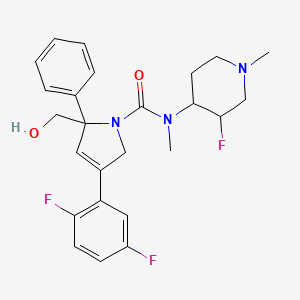


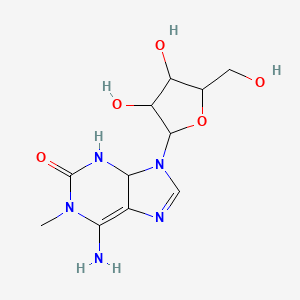
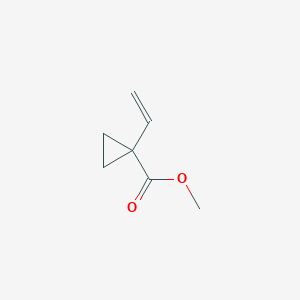
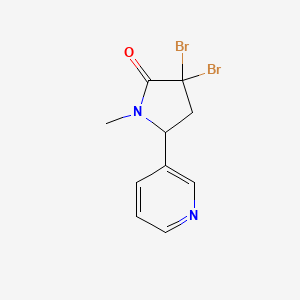

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)
